Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane
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Overview
Description
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, lead, and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of triphenylplumbane with diphenyl disulfide in the presence of a suitable catalyst. The reaction conditions often require a controlled atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can undergo substitution reactions where the sulfanyl or plumbyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted arsenic compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane exerts its effects involves the interaction of its arsenic and lead centers with target molecules. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- (2,3,4,5,6-pentachlorophenyl)sulfanyl-triphenylplumbane
- (2-fluoro-5-nitrosophenoxy)-triphenylplumbane
- (3-chlorophenyl)-trimethylplumbane
- (4-chlorophenyl)sulfanyl-triphenylplumbane
- (4-ethenylphenyl)-triphenylplumbane
- (4-fluorophenyl)sulfanyl-triphenylplumbane
- (4-nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
This combination allows for the formation of stable complexes and participation in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
89901-40-6 |
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Molecular Formula |
C30H25AsPbS2 |
Molecular Weight |
732 g/mol |
IUPAC Name |
diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C12H11AsS2.3C6H5.Pb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h1-10H,(H,14,15);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
FBFCBCORLXSEDU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As](=S)(C2=CC=CC=C2)S[Pb](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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